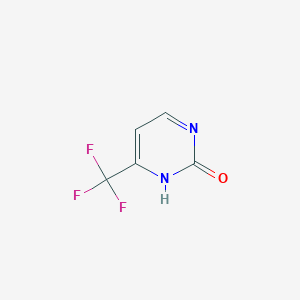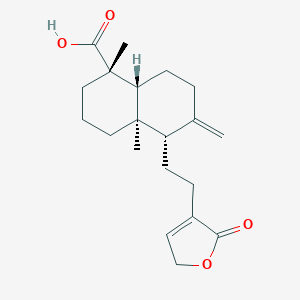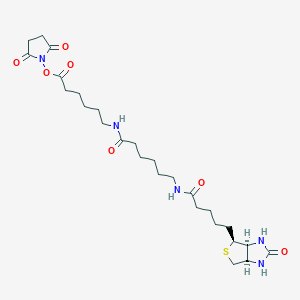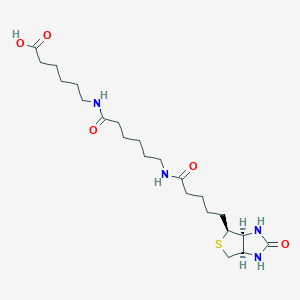
7-Aminocoumarin
Overview
Description
Synthesis Analysis
The synthesis of 7-Aminocoumarin has been achieved using palladium-catalyzed Buchwald–Hartwig cross coupling . This method allows for the creation of a pH-insensitive blue fluorophore, which can be used to tag recombinant proteins on the cell surface and inside living cells .Molecular Structure Analysis
The molecular structure of 7-Aminocoumarin is characterized by three intermolecular hydrogen bonded structures with C-H···O and N-H····O . Further analysis of the molecular structure can be found in various studies .Chemical Reactions Analysis
7-Aminocoumarin has been used in the synthesis of new coumarin derivatives, which have been evaluated for their biological activities . Additionally, it has been involved in the study of hydrogen-bonding effects on photophysical properties .Physical And Chemical Properties Analysis
7-Aminocoumarin has a molecular weight of 161.16 g/mol . It has a topological polar surface area of 52.3 Ų and a complexity of 225 . The exact mass and monoisotopic mass are both 161.047678466 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .Scientific Research Applications
Fluorescent Labeling of Biomolecules
7-Aminocoumarins play a key role in the fluorescent labeling of biomolecules . This is due to their distinct chemical structure consisting of a benzene ring fused to an α-pyrone ring, which exhibits fascinating fluorescence behavior upon excitation with ultraviolet (UV) light .
Metal Ion Detection
Another significant application of 7-Aminocoumarins is in the detection of metal ions . The unique fluorescence properties of these compounds make them suitable for this purpose.
Microenvironment Polarity Detection
7-Aminocoumarins are also used in the detection of microenvironment polarity . This involves the use of their fluorescence properties to detect changes in the polarity of a microenvironment.
pH Detection
The fluorescence properties of 7-Aminocoumarins are also utilized in pH detection . This makes them valuable tools in various scientific research fields where pH monitoring is crucial.
Active Media in Lasers
7-Aminocoumarins have recently generated particular interest for their use as active media in lasers with smooth spectral tuning . This is a unique application that highlights the versatility of these compounds.
Synthesis and Heterocyclization Reactions
Aminocoumarins, including 7-Aminocoumarins, are important in the synthesis and heterocyclization reactions of various compounds . The cyclocondensation process depends mainly on the chemoselective and regioselectivity states of the enamino skeleton .
Mechanism of Action
Target of Action
7-Aminocoumarin, a member of the aminocoumarin class of antibiotics, primarily targets the DNA gyrase enzyme . This enzyme plays a crucial role in bacterial cell division . The aminocoumarin antibiotics bind tightly to the B subunit of bacterial DNA gyrase, thereby inhibiting this essential enzyme .
Mode of Action
The mode of action of 7-Aminocoumarin involves its interaction with the DNA gyrase enzyme. It competes with ATP for binding to the B subunit of this enzyme and inhibits the ATP-dependent DNA supercoiling catalyzed by gyrase . X-ray crystallography studies have confirmed binding at the ATP-binding site located on the gyrB subunit of DNA gyrase .
Biochemical Pathways
The aminocoumarin antibiotics, including 7-Aminocoumarin, are known to affect the DNA supercoiling process, which is an essential part of bacterial DNA replication . By inhibiting the DNA gyrase enzyme, these antibiotics disrupt the normal functioning of this pathway, leading to the cessation of bacterial cell division .
Pharmacokinetics
It is known that the clinical use of this class of antibiotics has been restricted due to their low water solubility, low activity against gram-negative bacteria, and toxicity in vivo . These factors significantly impact the bioavailability of these compounds.
Result of Action
The primary result of the action of 7-Aminocoumarin is the inhibition of bacterial cell division. By binding to the DNA gyrase enzyme and preventing DNA supercoiling, this compound effectively halts the replication of bacterial DNA . This leads to the cessation of bacterial growth and proliferation.
Action Environment
The action, efficacy, and stability of 7-Aminocoumarin can be influenced by various environmental factors. For instance, the compound’s low water solubility can limit its effectiveness in aqueous environments . Additionally, its low activity against gram-negative bacteria suggests that it may be less effective in environments dominated by these types of bacteria
Safety and Hazards
properties
IUPAC Name |
7-aminochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHXPUCIXLAHIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172557 | |
| Record name | 7-Aminocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19063-57-1 | |
| Record name | 7-Aminocoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19063-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Aminocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019063571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Aminocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-AMINOCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIG3W0095R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)

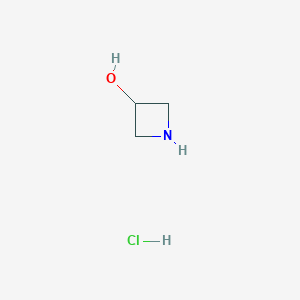
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)
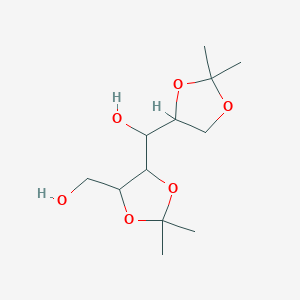


![Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B16531.png)

